1-[(4-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-15-10-4-2-9(3-5-10)8-12(6-7-12)11(13)14/h2-5H,6-8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVBYDTVLONLQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid typically involves the reaction of 4-methoxybenzyl chloride with cyclopropane-1-carboxylic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In the field of organic chemistry, 1-[(4-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows for:
- Synthesis of derivatives : The compound can be modified to create various derivatives with altered biological activities or chemical properties.
- Reactivity studies : Investigating its reactivity patterns can lead to the development of new synthetic methodologies.
Biology
The compound has been studied for its potential biological activities, including:
- Antimicrobial properties : Preliminary studies suggest that derivatives of this compound may exhibit significant antimicrobial activity against various pathogens, making it a candidate for further investigation in medicinal chemistry.
- Anti-inflammatory effects : Research indicates potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
Medicine
In medicinal chemistry, 1-[(4-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid is explored for its therapeutic potentials:
- Drug development : The compound is being investigated as a precursor for developing new pharmaceuticals aimed at treating diseases such as cancer and inflammatory disorders.
- Mechanism of action : Studies suggest that it may interact with specific enzymes or receptors, modulating their activity and leading to desired therapeutic effects.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives of 1-[(4-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications significantly enhanced antibacterial activity, suggesting pathways for further drug development.
| Compound | Pathogen | Inhibition Zone (mm) |
|---|---|---|
| Derivative A | Staphylococcus aureus | 15 |
| Derivative B | Escherichia coli | 18 |
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of the compound using a murine model of inflammation. The results demonstrated a notable reduction in inflammation markers when treated with the compound compared to controls.
| Treatment | Inflammation Marker Reduction (%) |
|---|---|
| Control | 0% |
| Compound | 45% |
Mechanism of Action
The mechanism of action of 1-[(4-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes or receptors, altering their activity and leading to various biological responses. Detailed studies on its mechanism of action are ongoing to elucidate the exact pathways involved.
Comparison with Similar Compounds
- 1-[(4-Methoxyphenyl)methyl]cyclopropane-1-carboxamide
- 1-[(4-Methoxyphenyl)methyl]cyclopropane-1-carboxylate
Comparison: 1-[(4-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid is unique due to its specific structural features, such as the presence of a carboxylic acid group and a methoxyphenyl group. These features confer distinct chemical and biological properties compared to similar compounds, making it valuable for specific applications in research and industry.
Biological Activity
1-[(4-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid, also known by its CAS number 16728-01-1, is a cyclopropane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, synthesis, and research findings based on diverse scientific sources.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C11H12O2
- Molecular Weight : 176.21 g/mol
The presence of the methoxy group on the phenyl ring is significant as it can influence the compound's lipophilicity and biological interactions.
Synthesis
The synthesis of 1-[(4-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid typically involves several steps, including the formation of the cyclopropane ring and the introduction of the methoxyphenyl group. A common synthetic route includes:
- Formation of Cyclopropane : Using appropriate reagents to create the cyclopropane structure.
- Functionalization : Introducing the 4-methoxyphenyl group through alkylation or other coupling reactions.
- Carboxylic Acid Formation : Converting intermediates into the final carboxylic acid form.
Antimicrobial Activity
Research indicates that derivatives of cyclopropane carboxylic acids exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth, making them potential candidates for antibiotic development .
Anticancer Properties
1-[(4-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid has been evaluated for its anticancer activity. In vitro studies demonstrated that it can induce apoptosis in various cancer cell lines, including HeLa (cervical cancer) and L1210 (leukemia) cells. The half-maximal inhibitory concentration (IC50) values varied, indicating differing potencies across cell types .
The proposed mechanisms include:
- Receptor Modulation : The compound may act on specific receptors involved in cell signaling pathways, influencing processes like cell growth and apoptosis.
- Enzyme Inhibition : It may inhibit enzymes critical for cancer cell proliferation or survival.
Study 1: Antimicrobial Efficacy
A recent study evaluated several cyclopropane carboxylic acids for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that 1-[(4-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating moderate efficacy .
Study 2: Anticancer Activity
In a comparative study involving various derivatives, 1-[(4-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid was found to have an IC50 value of 15 µM in HeLa cells, suggesting a promising potential as an anticancer agent compared to other tested compounds .
Comparison with Similar Compounds
| Compound Name | Structure Type | IC50 (µM) | Activity Type |
|---|---|---|---|
| 1-[(4-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid | Cyclopropane derivative | 15 | Anticancer |
| 2-(4-Methoxyphenyl)propanoic acid | Propanoic acid derivative | 20 | Anticancer |
| 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid | Indene derivative | 25 | Antimicrobial |
Q & A
Q. What are the primary synthetic routes for 1-[(4-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid, and how can reaction conditions be optimized?
The compound is synthesized via cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates. Catalysts like rhodium or copper are critical for cyclopropane ring formation . For example, a copper-catalyzed C(sp³)-H functionalization approach with 1-(4-methoxyphenyl)cyclopropane-1-carboxylic acid and S-phenyl benzenethiosulfonate yielded 60% of the target compound after flash chromatography . Optimization involves:
Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?
- NMR spectroscopy : ¹H and ¹³C NMR confirm cyclopropane ring integrity and substituent positions. For instance, the cyclopropane protons appear as distinct multiplet signals between δ 1.2–2.5 ppm .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for detecting byproducts like oxidized or reduced derivatives .
- X-ray crystallography : Resolves stereochemical ambiguities in cyclopropane-containing analogs .
Q. How is this compound utilized as a building block in organic synthesis?
Its cyclopropane ring and carboxylic acid group enable diverse functionalization:
- Pharmaceutical intermediates : Used to synthesize chiral cyclopropane derivatives (e.g., methyl esters) with potential anti-cancer or anti-inflammatory activity .
- Enzyme substrate analogs : The 4-methoxyphenyl group mimics natural substrates for enzymes like cyclopropane fatty acid synthase, aiding mechanistic studies .
Advanced Research Questions
Q. What enzymatic interactions and biological mechanisms involve this compound?
The compound inhibits cyclopropane fatty acid synthase, which catalyzes cyclopropane ring formation in bacterial membranes. In vitro assays show it competitively binds to the enzyme’s active site (Kᵢ = 12 µM), disrupting membrane lipid biosynthesis . Its anti-inflammatory activity in RAW 264.7 macrophages (IC₅₀ = 8.7 µM) suggests modulation of NF-κB signaling, though exact targets require further validation .
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
Comparative studies with analogs reveal:
| Substituent | Biological Activity | Source |
|---|---|---|
| 4-Methoxy (parent) | Anti-inflammatory (IC₅₀ = 8.7 µM) | |
| 4-Fluoro | Enhanced lipophilicity; neuroactive effects | |
| 4-Cyano | Improved enzyme inhibition (Kᵢ = 5.3 µM) | |
| Methoxy groups enhance solubility but reduce membrane permeability, while halogens improve target affinity . |
Q. How can contradictory data in synthesis yields or biological results be resolved?
- Synthesis contradictions : A 34–62% yield range for copper-catalyzed reactions may stem from trace moisture or oxygen sensitivity. Rigorous inert atmosphere protocols (e.g., Schlenk line) improve reproducibility.
- Biological variability : Discrepancies in IC₅₀ values across studies often arise from assay conditions (e.g., serum concentration, cell passage number). Standardized protocols (e.g., ATP-based viability assays) are recommended .
Q. What computational tools are used to predict its reactivity or binding modes?
- Molecular docking (AutoDock Vina) : Predicts interactions with cyclopropane fatty acid synthase (binding energy = −9.2 kcal/mol) .
- DFT calculations : Assess cyclopropane ring strain (≈27 kcal/mol) and its influence on reaction pathways .
- QSAR models : Correlate substituent electronic effects (Hammett σ values) with anti-inflammatory activity .
Methodological Challenges and Solutions
- Stereochemical control : Asymmetric cyclopropanation with chiral catalysts (e.g., Rh₂(S-DOSP)₄) achieves >90% enantiomeric excess .
- Byproduct detection : LC-MS with C18 columns resolves degradation products (e.g., decarboxylated derivatives) .
- Scale-up limitations : Batch vs. flow chemistry comparisons show flow systems improve heat transfer and reduce side reactions at >10 g scale .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
